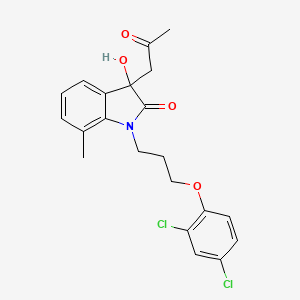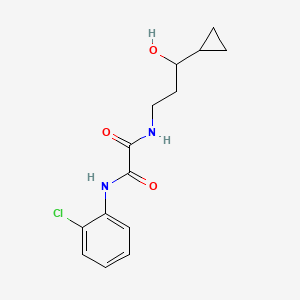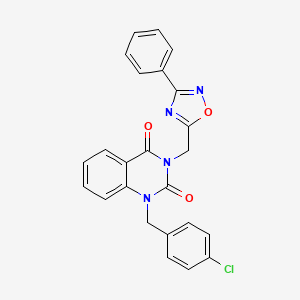![molecular formula C21H17N5O2S B2742923 N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 335223-34-2](/img/structure/B2742923.png)
N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that belongs to a novel series of pyrazolo[3,4-d]pyrimidine-based compounds . These compounds are linked to a piperazine ring, bearing different aromatic moieties, through different linkages . They were designed and synthesized as FLT3 inhibitors .
Synthesis Analysis
The synthesis of these compounds involves both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods . The DFT of the reaction mechanism was also illustrated .Molecular Structure Analysis
Molecular docking and dynamics studies were performed to predict the binding mode of the newly synthesized compounds in the FLT3 binding domain . A molecular docking study was also carried out to explain the target compounds’ potent inhibitory activity within the EGFR binding site .Chemical Reactions Analysis
The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .Physical And Chemical Properties Analysis
Through a predictive kinetic study, several ADME descriptors were calculated . This provides insights into the absorption, distribution, metabolism, and excretion properties of the compounds.Applications De Recherche Scientifique
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine derivatives, including the compound , have been studied for their potential as anticancer agents. These compounds have shown promising results in inhibiting cancer cell growth and inducing apoptosis in various in vitro and in vivo cancer models . For instance, similar compounds have been effective against lung adenocarcinoma in animal models, suggesting that our compound could also be explored for its efficacy in treating this type of cancer .
EGFR-TK Inhibition
These derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which plays a crucial role in the proliferation of cancer cells . The inhibition of EGFR-TK can lead to the suppression of tumor growth and is a promising approach for targeted cancer therapy .
P-glycoprotein Inhibition
The compound has shown potential in inhibiting P-glycoprotein, a protein that often contributes to the resistance of cancer cells to chemotherapy . By inhibiting this protein, the compound could enhance the effectiveness of chemotherapeutic agents, making it a valuable asset in overcoming drug resistance in cancer treatment .
Cell Cycle Arrest
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest, particularly at the S phase . This effect can prevent cancer cells from dividing and proliferating, thereby halting the progression of the disease .
Apoptosis Induction
These compounds have been associated with the induction of apoptosis, or programmed cell death, in cancer cells . This is a desirable outcome in cancer treatment, as it leads to the elimination of cancerous cells without affecting healthy cells .
Insecticidal Activities
Apart from their applications in cancer research, some derivatives have shown moderate to high insecticidal activities against pests like the diamondback moth . This suggests that our compound could be explored for its potential use in agricultural pest control .
mTOR and PI3 Kinase Inhibition
Similar compounds have been used as inhibitors of mTOR kinase and PI3 kinase . These kinases are involved in cell growth and metabolism, and their inhibition can have therapeutic applications in diseases characterized by abnormal cell growth, such as cancer .
Green Synthesis
The compound’s derivatives have been synthesized using green chemistry principles, which emphasize environmentally friendly and sustainable practices . This approach not only reduces the environmental impact but also can lead to more cost-effective production methods .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c1-14(27)15-7-9-16(10-8-15)25-19(28)12-29-21-18-11-24-26(20(18)22-13-23-21)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDMZYMKSATNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2742842.png)



![N-[3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]acetamide](/img/structure/B2742851.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)benzamide;hydrochloride](/img/structure/B2742854.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide](/img/structure/B2742857.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2742859.png)

![2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2742861.png)
![ethyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742862.png)
